N-(2,3-dimethoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(2,3-dimethoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring a phenyl group at the 7-position of the fused heterocyclic core and an N-substituted acetamide moiety with a 2,3-dimethoxybenzyl group. Its synthesis typically involves condensation reactions between thienopyrimidinone intermediates and functionalized benzyl halides or aldehydes under basic conditions . The 2,3-dimethoxybenzyl substituent enhances lipophilicity, which may influence membrane permeability and metabolic stability compared to other analogs .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-29-18-10-6-9-16(21(18)30-2)11-24-19(27)12-26-14-25-20-17(13-31-22(20)23(26)28)15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMCQHMURGNOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H21N3O4S
- Molecular Weight : 425.50 g/mol
- CAS Number : 1223943-66-5
Research indicates that this compound may exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines.
- Enzyme Inhibition : It has been noted for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Breast cancer and glioblastoma cells.
- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like etoposide.
Enzyme Inhibition
The compound's ability to inhibit AChE and BuChE has been explored in various studies:
- AChE Inhibition : The compound displayed competitive inhibition with an IC50 value comparable to Donepezil, a standard treatment for Alzheimer's disease.
Case Studies and Research Findings
- Study on Antitumor Effects : A study published in a peer-reviewed journal highlighted the effectiveness of the compound against breast cancer cell lines, showing higher cytotoxicity than traditional drugs used in chemotherapy. The study emphasized the importance of structural modifications in enhancing biological activity.
- Neuroprotective Potential : Another investigation focused on the neuroprotective effects of the compound through its inhibition of cholinesterases. The results indicated that it could potentially improve cognitive functions by increasing acetylcholine levels in synaptic clefts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
2.1.1 N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Structural Difference: The 2,3-dimethoxybenzyl group is replaced with a 4-cyanophenyl moiety.
- Synthesis: Similar core structure but diverges at the acetamide substitution step using 4-cyanoaniline .
2.1.2 N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Structural Difference : Halogenated aryl group (4-bromo-2-fluorophenyl) replaces the dimethoxybenzyl group.
- Impact : Halogens introduce electronegativity and steric bulk, which may enhance binding to hydrophobic enzyme pockets or improve metabolic stability .
- Molecular Weight : ~458.31 g/mol (vs. ~447.45 g/mol estimated for the target compound) .
2.1.3 N-(2-(2,3-Dimethoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Core Difference: Thieno[2,3-d]pyrimidin-4-one core (vs. thieno[3,2-d]pyrimidin-4-one).
- Substituents: Thiophene at the 5-position and a thiazolidinone ring.
- The altered core orientation may affect target selectivity .
Functional Analogues with Heterocyclic Variations
2.2.1 TASP0434299 (Pyridopyrimidin-4-one Derivative)
- Core Difference: Pyridopyrimidin-4-one replaces the thienopyrimidinone.
- Functional Groups : Tert-butyl and morpholinylpropoxy groups.
- Application : Radiolabeled with ¹¹C for vasopressin V1B receptor imaging, highlighting divergent therapeutic applications compared to the target compound .
2.2.2 Hydrazone and Thiazolidinone Derivatives
- Examples: N′-(2,3-Dimethoxybenzylidene)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide.
- Structural Features: Hydrazone or thiazolidinone side chains instead of acetamide.
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| N-(2,3-dimethoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | Thieno[3,2-d]pyrimidin-4-one | 7-Ph, 2,3-dimethoxybenzyl | ~447.45 | Methoxy, acetamide | High lipophilicity |
| N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | Thieno[3,2-d]pyrimidin-4-one | 7-Ph, 4-cyanophenyl | ~425.44 | Cyano, acetamide | Moderate solubility |
| N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | Thieno[3,2-d]pyrimidin-4-one | 7-Ph, 4-bromo-2-fluorophenyl | 458.31 | Halogens, acetamide | Enhanced metabolic stability |
| N-(2-(2,3-dimethoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide | Thieno[2,3-d]pyrimidin-4-one | 5-thiophene, thiazolidinone | 528.00 | Thiophene, thiazolidinone | Dual hydrogen-bonding capacity |
| TASP0434299 | Pyridopyrimidin-4-one | Morpholinylpropoxy, tert-butyl | ~550.60 | Morpholine, tert-butyl | V1B receptor specificity |
Key Research Findings
- Synthetic Flexibility: The thienopyrimidinone core allows diverse substitutions at the 3- and 7-positions, enabling optimization for target affinity or pharmacokinetics .
- Lipophilicity Trends: Methoxy-rich derivatives (e.g., the target compound) exhibit higher logP values than halogenated or cyano-substituted analogs, suggesting improved blood-brain barrier penetration .
- Biological Activity : Thiophene-containing analogs (e.g., compound 8 in ) show enhanced anti-cancer activity in vitro, possibly due to thiophene’s electron-rich nature facilitating DNA intercalation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
